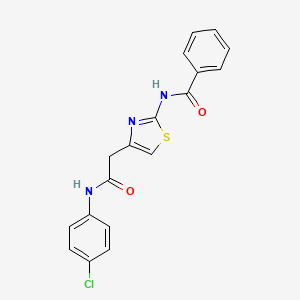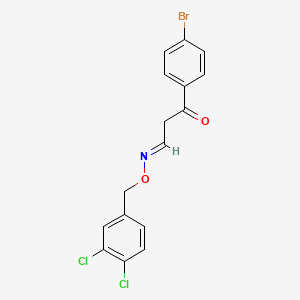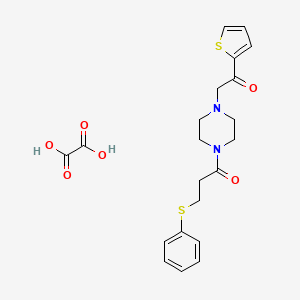![molecular formula C13H18BrClN2O B2950855 N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride CAS No. 1286272-78-3](/img/structure/B2950855.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is a chemical compound with the molecular formula C21H30ClNO and a molecular weight of 347.927 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride typically involves multiple steps, starting with the reaction of 4-bromobenzoyl chloride with aminocyclohexane,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Scientific Research Applications
Chemistry: In chemistry, N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is used as a building block for the synthesis of more complex molecules,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study protein interactions and enzyme activities,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: ,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is used in the production of advanced materials and chemicals,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The compound binds to these targets, leading to the activation or inhibition of certain pathways,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromobenzamide
Aminocyclohexyl derivatives
Other benzamide derivatives
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-4-bromobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJMWKQCPUKFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2950776.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2950777.png)

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2950781.png)
![Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate](/img/structure/B2950782.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone](/img/structure/B2950785.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)

![2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2950789.png)


![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2950795.png)
